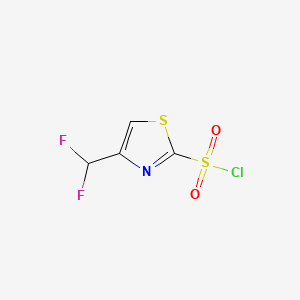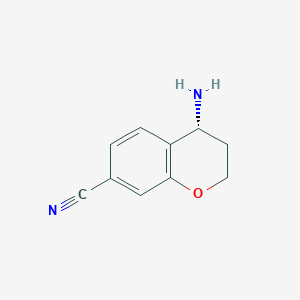
(R)-4-Aminochromane-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Aminochromane-7-carbonitrile is a chiral compound featuring a chromane ring system with an amino group at the 4-position and a nitrile group at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Aminochromane-7-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromane derivative.
Amination: Introduction of the amino group at the 4-position can be achieved through nucleophilic substitution reactions.
Nitrile Introduction: The nitrile group at the 7-position is introduced using cyanation reactions, often employing reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods: Industrial production of ®-4-Aminochromane-7-carbonitrile may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: ®-4-Aminochromane-7-carbonitrile can undergo oxidation reactions, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Chromane oxides or quinones.
Reduction Products: Primary amines or other reduced derivatives.
Substitution Products: Various substituted chromane derivatives.
Applications De Recherche Scientifique
Chemistry: ®-4-Aminochromane-7-carbonitrile is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Industry: In the industrial sector, ®-4-Aminochromane-7-carbonitrile is explored for its potential use in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ®-4-Aminochromane-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular signaling.
Comparaison Avec Des Composés Similaires
4-Aminochromane-7-carbonitrile: Lacks the chiral center, making it less stereochemically complex.
4-Hydroxychromane-7-carbonitrile: Contains a hydroxyl group instead of an amino group, leading to different chemical reactivity and biological activity.
4-Aminochromane-7-carboxylic acid:
Uniqueness: ®-4-Aminochromane-7-carbonitrile stands out due to its chiral nature, which can impart specific biological activity and selectivity in interactions with molecular targets. This makes it a valuable compound for the development of enantioselective drugs and catalysts.
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
(4R)-4-amino-3,4-dihydro-2H-chromene-7-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-2,5,9H,3-4,12H2/t9-/m1/s1 |
Clé InChI |
CQRSTZKXYWMYMD-SECBINFHSA-N |
SMILES isomérique |
C1COC2=C([C@@H]1N)C=CC(=C2)C#N |
SMILES canonique |
C1COC2=C(C1N)C=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


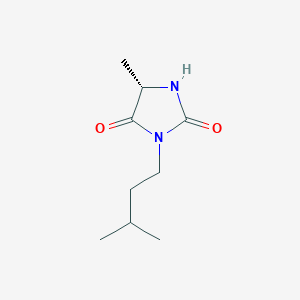
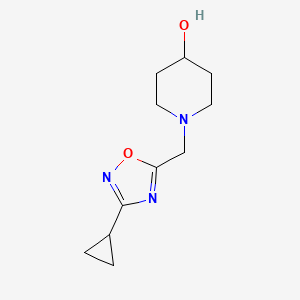
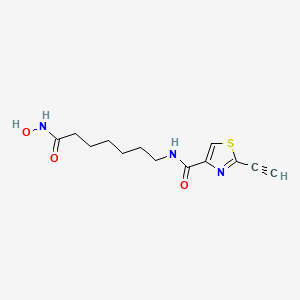

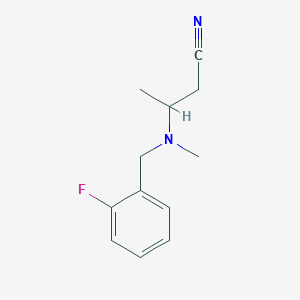
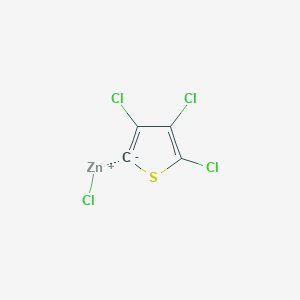
![Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate](/img/structure/B14893605.png)
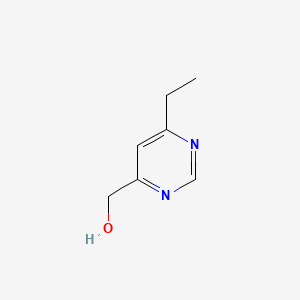
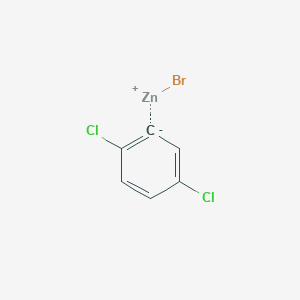
![7-Oxabicyclo[4.2.0]octan-8-one](/img/structure/B14893618.png)
![2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)
![3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893629.png)
